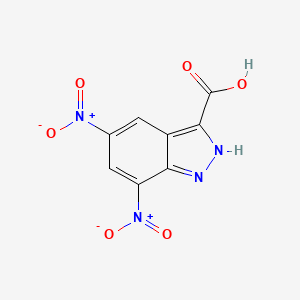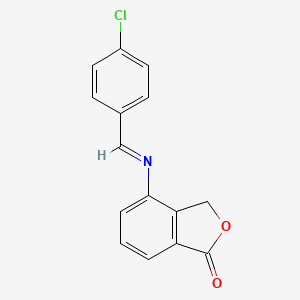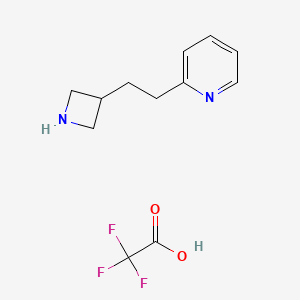![molecular formula C11H12N2O2 B11757630 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves multiple steps, typically starting with the formation of the isoxazole ring followed by the construction of the isoquinoline moiety. Common synthetic routes include:
Cyclization reactions: Utilizing appropriate precursors to form the isoxazole ring.
Methoxylation: Introducing the methoxy group at the desired position.
Hydrogenation: Reducing specific bonds to achieve the tetrahydro form.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Reacting with nucleophiles or electrophiles to substitute the methoxy group or other positions on the ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can be compared with other isoxazoloisoquinoline derivatives, such as:
3,3a,4,9-Tetrahydroisoxazolo[4,3-g]isoquinoline: Lacks the methoxy group, leading to different chemical properties and reactivity.
8-Hydroxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
8-methoxy-3,3a,4,9-tetrahydro-[1,2]oxazolo[4,3-g]isoquinoline |
InChI |
InChI=1S/C11H12N2O2/c1-14-11-9-5-10-8(6-15-13-10)4-7(9)2-3-12-11/h2-3,8H,4-6H2,1H3 |
InChI-Schlüssel |
DSJITWLOCCOYPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=C1CC3=NOCC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B11757565.png)


![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)



![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
![5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11757608.png)


